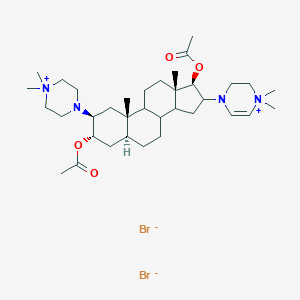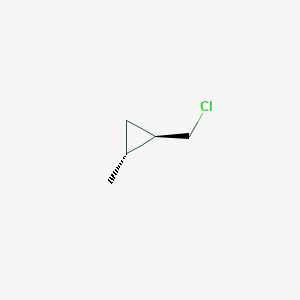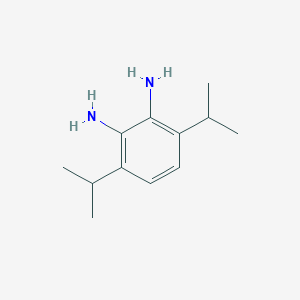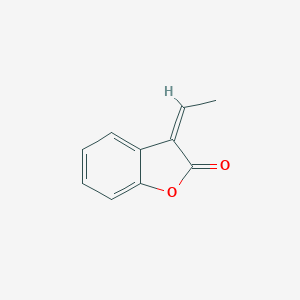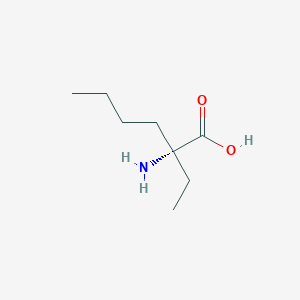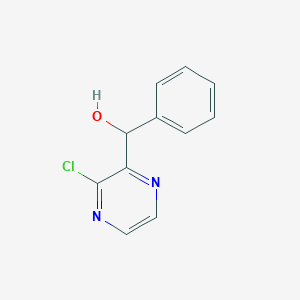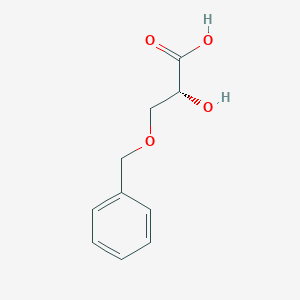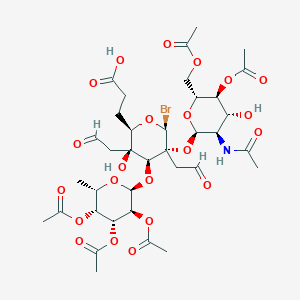
2,3,4-Tafagg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tafagg is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 2,3,4-trihydroxybenzaldehyde and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2,3,4-Tafagg is not fully understood. However, studies have shown that it exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also has anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2,3,4-Tafagg has various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death. It also has neuroprotective effects and may improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3,4-Tafagg in lab experiments is its potent antioxidant activity. This makes it a useful tool for studying the effects of oxidative stress on various biological processes. However, one of the limitations is its solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2,3,4-Tafagg. One area of interest is its potential use as a therapeutic agent for various diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the food and cosmetic industries as a natural antioxidant. Further research is needed to determine its stability and effectiveness in these applications.
Conclusion:
In conclusion, 2,3,4-Tafagg is a promising compound with potential applications in various fields. Its potent antioxidant activity and anti-inflammatory properties make it a potential candidate for the prevention and treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Synthesemethoden
The synthesis of 2,3,4-Tafagg has been achieved using various methods. One of the methods involves the reaction of 2,3,4-trihydroxybenzaldehyde with fumaric acid in the presence of a catalyst. Another method involves the reaction of 2,3,4-trihydroxybenzaldehyde with malonic acid in the presence of a catalyst. Both methods have been successful in synthesizing 2,3,4-Tafagg with high yields.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tafagg has been studied extensively for its potential applications in various fields. One of the most promising applications is its use as an antioxidant. Studies have shown that 2,3,4-Tafagg has potent antioxidant activity, which makes it a potential candidate for the prevention and treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
115921-25-0 |
|---|---|
Produktname |
2,3,4-Tafagg |
Molekularformel |
C36H50BrNO22 |
Molekulargewicht |
928.7 g/mol |
IUPAC-Name |
3-[(2R,3S,4S,5R,6S)-5-[(2R,3R,4R,5S,6R)-3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-6-bromo-3-hydroxy-3,5-bis(2-oxoethyl)-4-[(2S,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]propanoic acid |
InChI |
InChI=1S/C36H50BrNO22/c1-15-27(53-18(4)43)29(55-20(6)45)30(56-21(7)46)32(52-15)59-33-35(50,10-12-39)23(8-9-24(47)48)58-34(37)36(33,11-13-40)60-31-25(38-16(2)41)26(49)28(54-19(5)44)22(57-31)14-51-17(3)42/h12-13,15,22-23,25-34,49-50H,8-11,14H2,1-7H3,(H,38,41)(H,47,48)/t15-,22+,23+,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+/m0/s1 |
InChI-Schlüssel |
YEXNVOGGZXRLGA-ICQDQWLCSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@]([C@H](O[C@H]([C@]2(CC=O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2(CC=O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2(CC=O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Andere CAS-Nummern |
115921-25-0 |
Synonyme |
2,3,4-TAFAGG O-(2,3,4-tri-O-acetylfucopyranosy)-(1--3)-O-(2-acetamido-4,6-di-O-acetyl-2-deoxyglucopyranosyl)-(1--3)-2,4,6-tri-O-acetylgalactopyranosyl bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



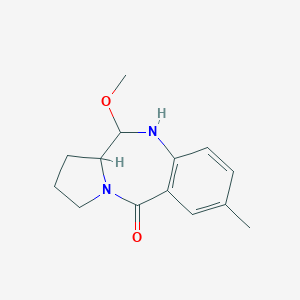
![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B46158.png)
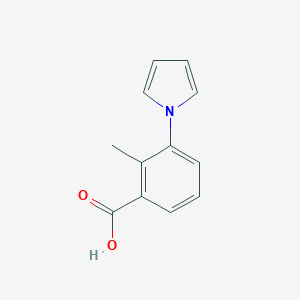
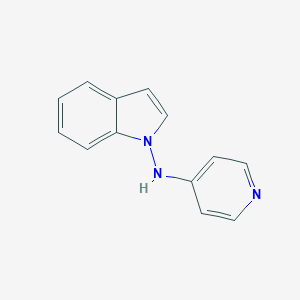
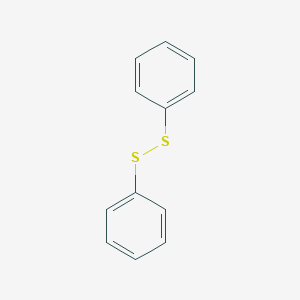
![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)
